左芬普利钙

描述

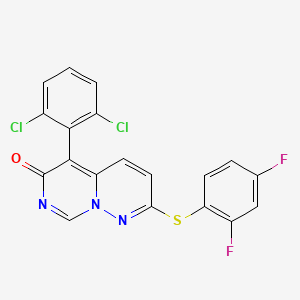

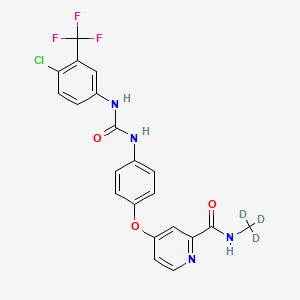

Zofenopril calcium is an organic calcium salt that is the hemicalcium salt of zofenopril . It is an angiotensin-converting enzyme (ACE) inhibitor . It is employed as both a cardioprotective and anti-hypertensive agent . It is indicated in the treatment of hypertension .

Synthesis Analysis

According to a patent, Zofenopril calcium has multiple synthetic routes. It is generally synthesized by two main side chains, (cis)-4-thiophenyl-proline (Pro) and (S)-3-benzoyl sulfenyl-2 Methylpropionic acid .Molecular Structure Analysis

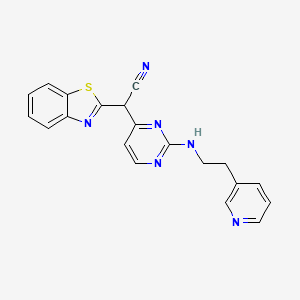

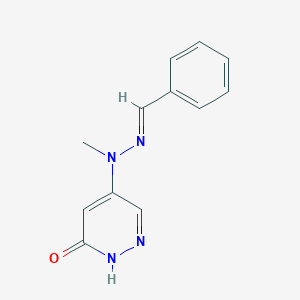

The molecular formula of Zofenopril calcium is C44H44CaN2O8S4 . The molecular weight is 897.2 g/mol . The structure of Zofenopril calcium includes a sulfhydryl group, which gives it some peculiar properties such as higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect .Chemical Reactions Analysis

Zofenopril calcium, as an ACE inhibitor, suppresses the plasma renin-angiotensin-aldosterone system, leading to reduced vasopressor activity and aldosterone secretion . It has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic .Physical And Chemical Properties Analysis

The physical and chemical properties of Zofenopril calcium include its molecular formula C44H44CaN2O8S4 and molecular weight 897.2 g/mol . It is an organic calcium salt that is the hemicalcium salt of zofenopril .科学研究应用

左芬普利钙的心血管研究应用

心脏保护: 左芬普利因其在实验研究中表现出的直接抗缺血作用而被提出作为心脏保护剂。 临床试验,例如 SMILE(心肌梗死长期评估),表明其在急性心肌梗死中的有益作用部分归因于梗死面积减小 .

内皮功能: 左芬普利治疗已被证明可以改善心脏功能,并增加胸主动脉血管舒张能力,增强硫化氢 (H2S) 和一氧化氮 (NO) 在维持内皮功能中的参与,独立于 ACE2 抑制 .

心肌缺血再灌注损伤: 左芬普利通过调节血浆和心脏组织中 H2S 水平来保护心肌缺血再灌注损伤,这表明左芬普利在管理缺血性心脏病方面具有潜在的治疗作用 .

血压控制和心脏保护: SMILE 计划已广泛记录了左芬普利对临床结果的积极影响,包括与安慰剂和其他 ACE 抑制剂相比,左芬普利治疗的心肌缺血患者的血压控制和心脏保护 .

作用机制

Zofenopril calcium is a prodrug for zofenoprilat . It competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation . Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow .

未来方向

Zofenopril calcium has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic . The positive impact of zofenopril on clinical outcomes has been extensively documented by the SMILE program, including several clinical trials in patients with different conditions of myocardial ischemia treated with zofenopril . The results of the SMILE program, demonstrating the benefits of zofenopril vs. placebo and other ACEIs, emphasize the importance of a differentiated approach to patients with ischemic heart disease, based on a careful choice of the adopted agent, in order to improve the overall impact of pharmacological treatment on clinical outcomes .

生化分析

Biochemical Properties

Zofenopril Calcium acts as an ACE inhibitor, which means it inhibits the enzyme that converts angiotensin I to angiotensin II . This inhibition leads to decreased vasopressor activity and reduced aldosterone secretion . The suppression of plasma renin-angiotensin-aldosterone system is one of the primary mechanisms by which Zofenopril Calcium exerts its beneficial effects .

Cellular Effects

Zofenopril Calcium has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hyperglycaemia-induced oxidative stress, which is a crucial factor in diabetic cardiomyopathy . Moreover, it has been observed to improve cardiac function in rats with streptozotocin-induced diabetes mellitus .

Molecular Mechanism

The molecular mechanism of Zofenopril Calcium involves the inhibition of ACE, leading to decreased plasma angiotensin II . This results in reduced vasoconstriction and aldosterone secretion, thereby lowering blood pressure . Additionally, the inhibition of ACE leads to an increased activity of the circulating and local kallikrein-kinin-system, contributing to peripheral vasodilation .

Temporal Effects in Laboratory Settings

The effects of Zofenopril Calcium have been studied over time in laboratory settings. For instance, it has been found that the plasma ACE activity is suppressed by 53.4% and 74.4% at 24 hours after administration of single oral doses of 30 mg and 60 mg Zofenopril Calcium respectively .

Dosage Effects in Animal Models

In animal models, the effects of Zofenopril Calcium have been observed to vary with different dosages. For example, in spontaneously hypertensive rats, Zofenopril Calcium has been shown to produce a dose-dependent antihypertensive effect of longer duration .

Metabolic Pathways

Zofenopril Calcium is involved in the renin-angiotensin-aldosterone system metabolic pathway . It inhibits ACE, which is a key enzyme in this pathway that converts angiotensin I to angiotensin II .

Transport and Distribution

While specific transporters or binding proteins for Zofenopril Calcium have not been identified, it is known that ACE inhibitors like Zofenopril Calcium are distributed throughout the body and exert their effects on various tissues .

Subcellular Localization

The exact subcellular localization of Zofenopril Calcium is not well-defined. As an ACE inhibitor, it is likely to interact with ACE enzymes located on the cell surface, particularly on endothelial cells .

属性

IUPAC Name |

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYUKKYYVFVMST-LETVYOFWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44CaN2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048625 | |

| Record name | Zofenopril calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81938-43-4 | |

| Record name | Zofenopril calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081938434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zofenopril calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOFENOPRIL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZQ329PU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

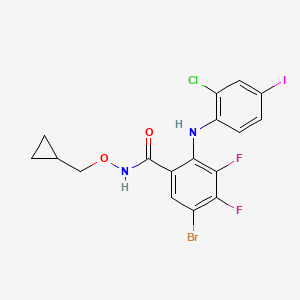

![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)

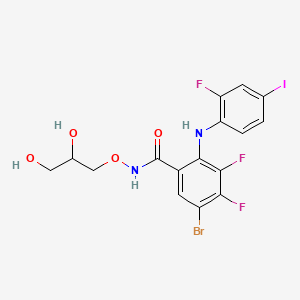

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)